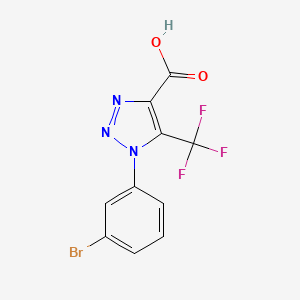
1-(3-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(3-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrF3N3O2 and its molecular weight is 336.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈BrF₃N₄O₂
- Molecular Weight : 336.06 g/mol .
- Structural Features : The compound contains a triazole ring and a trifluoromethyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The use of trifluoromethylation techniques has been highlighted in literature to enhance the efficacy of triazole derivatives .
Anticancer Activity
Recent studies have indicated that derivatives of 1H-1,2,3-triazole-4-carboxylic acids exhibit selective cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxic Effects : Compounds similar to this compound have shown antiproliferative potency comparable to doxorubicin in Jurkat T-cells. These compounds induced morphological changes indicative of apoptosis (e.g., chromatin condensation and DNA fragmentation) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4a | Jurkat | ~10 | Induces apoptosis |
| Doxorubicin | Jurkat | ~15 | DNA intercalation |
Antimicrobial Activity
Triazole derivatives have been reported to possess antimicrobial properties. The presence of the bromophenyl and trifluoromethyl groups enhances their interaction with microbial targets:
- Antibacterial Activity : Compounds derived from triazoles have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, studies show that certain triazole derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 30 |
The biological activity of this compound is believed to involve several mechanisms:
- DNA Interaction : Some studies suggest that triazoles can interact with DNA through non-covalent binding or intercalation .
- Enzyme Inhibition : Triazoles have been shown to inhibit specific enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A derivative similar to the target compound was tested in vitro against various cancer cell lines and showed promising results in inducing cell death through apoptosis.
- Antimicrobial Efficacy : A series of triazole compounds were screened for antibacterial activity against multi-drug resistant strains, demonstrating significant inhibition and potential for further development as therapeutic agents.
属性
IUPAC Name |
1-(3-bromophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-5-2-1-3-6(4-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOKYLFKYFWJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(N=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















